molecular formula C11H5BrClNO B13695413 6-Bromo-3-chloronaphtho[2,3-d]isoxazole

6-Bromo-3-chloronaphtho[2,3-d]isoxazole

Cat. No.: B13695413
M. Wt: 282.52 g/mol
InChI Key: XOKZPVBRHOXXCK-UHFFFAOYSA-N
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Description

6-Bromo-3-chloronaphtho[2,3-d]isoxazole is a heterocyclic compound that features a fused naphthalene and isoxazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine atoms in the structure can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloronaphtho[2,3-d]isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloronaphtho[2,3-d]isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

6-Bromo-3-chloronaphtho[2,3-d]isoxazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloronaphtho[2,3-d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity for these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-3-chloronaphtho[2,3-d]isoxazole include other isoxazole derivatives, such as:

  • 6-Bromo-3-methylbenzo[d]isoxazole
  • 6-Bromo-3-chlorobenzo[d]isoxazole

Uniqueness

What sets this compound apart from these similar compounds is its fused naphthalene ring system, which can impart unique electronic and steric properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H5BrClNO

Molecular Weight

282.52 g/mol

IUPAC Name

6-bromo-3-chlorobenzo[f][1,2]benzoxazole

InChI

InChI=1S/C11H5BrClNO/c12-8-2-1-6-5-10-9(4-7(6)3-8)11(13)14-15-10/h1-5H

InChI Key

XOKZPVBRHOXXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)ON=C3Cl)Br

Origin of Product

United States

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